molecular formula C6H10O4 B1224392 d-Galactal CAS No. 29485-85-6

d-Galactal

Cat. No.: B1224392
CAS No.: 29485-85-6
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-galactal is a glycal derived from D-galactopyranose It is a glycal and an anhydrohexose.

Scientific Research Applications

Inhibitory Effects on β-D-Galactosidases

d-Galactal, known as 1,2-dideoxy-D-lyxo-hex-1-enopyranose, exhibits significant inhibitory effects on β-D-galactopyranosidases derived from various sources. It represents a novel type of inhibitor for glycosidases, with its inhibitory action attributed to the planar half-chair conformation preferred by this compound (Lee, 1969).

Biosynthesis in Bacteria

d-Galactan I, a component of the lipopolysaccharide O1 antigen of Klebsiella pneumoniae and other gram-negative bacteria, involves this compound in its biosynthesis. This process is facilitated by a genetic locus encompassing several genes responsible for the synthesis and assembly of d-galactan I via an ATP-binding cassette transporter-dependent pathway (Guan, Clarke, & Whitfield, 2001).

Role in Metabolic Engineering

Metabolic engineering of fungal strains has leveraged this compound for the conversion of d-galacturonate to meso-galactarate (mucate), a compound with potential applications in food, cosmetics, pharmaceuticals, and as a platform chemical. This involves catabolizing this compound through a reductive pathway (Mojzita et al., 2009).

Analysis of Protein Galactation

Studies have been conducted on the posttranslational modification of proteins by sugars, including this compound. An example is the in vitro galactation of human serum albumin, where the sites of galactation were analyzed using mass spectrometry. This research provides insights into the molecular interactions between proteins and sugars like this compound (Frost et al., 2011).

Galactan Utilization in Microorganisms

Research on the utilization of galactan in microorganisms, like Geobacillus stearothermophilus, has highlighted the role of this compound. These studies focus on the gene clusters and enzymatic activities involved in the breakdown and utilization of galactan, a major component of plant cell walls (Tabachnikov & Shoham, 2013).

Properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183687
Record name Galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21193-75-9, 29485-85-6
Record name D-Galactal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21193-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29485-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029485856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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